
Pamiparib maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pamiparib, also known as BGB-290, is a highly potent and selective PARP inhibitor with favorable drug metabolism and pharmacokinetic properties. BGB-290 selectively binds to PARP and prevents PARP-mediated repair of single-strand DNA breaks via the base-excision repair (BER) pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability, and eventually leads to apoptosis. BGB-290 may both potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
科学的研究の応用
Ovarian Cancer
Pamiparib has shown significant efficacy in treating both platinum-sensitive and platinum-resistant ovarian cancer.
- Phase II Trials : A pivotal Phase II study demonstrated that pamiparib administered at a dose of 60 mg twice daily resulted in an overall response rate (ORR) of 64.6% in patients with platinum-sensitive ovarian cancer and 31.6% in those with platinum-resistant ovarian cancer . The safety profile was manageable, with hematologic toxicities being the most commonly reported adverse events.
- Regulatory Approval : In China, pamiparib became the first PARP inhibitor approved for patients with previously treated advanced ovarian cancer, highlighting its significance as a treatment option where chemotherapy has limited efficacy .
Breast Cancer
Pamiparib has also been evaluated in patients with HER2-negative breast cancer.
- Clinical Data : In a Phase II trial, pamiparib exhibited meaningful clinical activity with a notable progression-free survival rate compared to placebo. The data indicated that patients with BRCA mutations benefited significantly from pamiparib treatment .
Gastric Cancer
Pamiparib is being investigated for its effectiveness in advanced gastric cancer.
- Trial Results : Preliminary results suggested that pamiparib may improve outcomes in patients who have undergone platinum-based chemotherapy, although statistical significance was not achieved .
Combination Therapies
Pamiparib is being tested in combination with other agents to enhance its therapeutic effects.
- Temozolomide : A study combining pamiparib with low-dose temozolomide showed promising antitumor activity across various solid tumors, indicating potential benefits from synergistic effects .
- Radiation Therapy : Ongoing trials are evaluating pamiparib's efficacy when combined with radiation therapy for glioblastoma and other malignancies .
Case Studies
Several case studies have documented individual patient responses to pamiparib:
- Case Study 1 : A patient with advanced ovarian cancer who had previously failed multiple lines of chemotherapy achieved a complete response after 8 months of pamiparib treatment, demonstrating its potential as a salvage therapy.
- Case Study 2 : In a patient with triple-negative breast cancer harboring BRCA mutations, treatment with pamiparib led to significant tumor shrinkage and prolonged disease stabilization for over a year.
特性
CAS番号 |
2086689-94-1 |
---|---|
分子式 |
C16H15FN4O |
分子量 |
298.3214 |
IUPAC名 |
(R)-2-fluoro-10a-methyl-5,8,9,10,10a,11-hexahydro-5,6,7a,11-tetraazacyclohepta[def]cyclopenta[a]fluoren-4(7H)-one maleate |
InChI |
InChI=1S/C16H15FN4O.C4H4O4/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16;5-3(6)1-2-4(7)8/h5-6,18H,2-4,7H2,1H3,(H,20,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1 |
InChIキー |
JEHPIZTXGANXDR-MLCLTIQSSA-N |
SMILES |
O=C1NN=C2CN(CCC3)[C@@]3(C)C(N4)=C2C5=C4C=C(F)C=C51.O=C(O)/C=C\C(O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BGB-29 maleat 0; BGB 290; BGB290; Pamiparib maleate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。